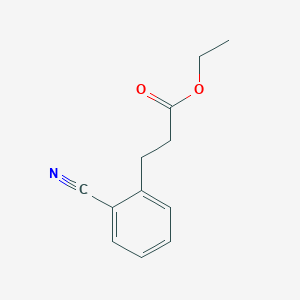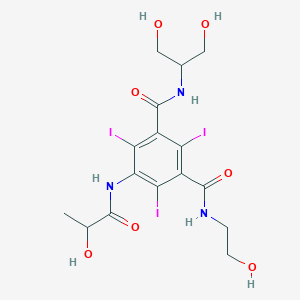
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide est un composé organique complexe caractérisé par ses multiples groupes hydroxyle et carboxamide, ainsi que son noyau de triiodobenzène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide implique généralement plusieurs étapes :
Formation du noyau de triiodobenzène : Le noyau de triiodobenzène peut être synthétisé par iodation d’un dérivé benzénique à l’aide d’iode et d’un agent oxydant.
Introduction des groupes hydroxyle : Les groupes hydroxyle peuvent être introduits par des réactions d’hydroxylation, souvent à l’aide de réactifs comme le peroxyde d’hydrogène ou le tétroxyde d’osmium.
Fixation des groupes carboxamide : Les groupes carboxamide sont généralement introduits par des réactions d’amidation, où les acides carboxyliques réagissent avec des amines en présence d’agents de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes hydroxyle, formant des composés carbonylés.
Réduction : Les réactions de réduction peuvent cibler les groupes carboxamide, les convertissant potentiellement en amines.
Substitution : Le noyau de triiodobenzène peut subir des réactions de substitution nucléophile, où les atomes d’iode sont remplacés par d’autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Peroxyde d’hydrogène, tétroxyde d’osmium.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Nucléophiles comme les thiols, les amines ou les alcoolates.
Principaux produits
Oxydation : Dérivés carbonylés.
Réduction : Amines.
Substitution : Divers dérivés benzéniques substitués.
Applications de recherche scientifique
Chimie
Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalytiques, en particulier en catalyse par les métaux de transition.
Science des matériaux : Sa structure unique en fait un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Biologie
Inhibition enzymatique : Le composé peut agir comme un inhibiteur de certaines enzymes, ce qui le rend utile en recherche biochimique.
Marquage des protéines : Ses multiples groupes fonctionnels permettent la conjugaison avec les protéines, ce qui facilite diverses techniques de marquage et de détection.
Médecine
Imagerie : En raison de son noyau de triiodobenzène, le composé peut être utilisé comme agent de contraste dans des techniques d’imagerie médicale comme les radiographies et les tomodensitométries.
Développement de médicaments : Son potentiel en tant qu’inhibiteur enzymatique en fait un candidat pour le développement de médicaments, en particulier pour cibler des voies biochimiques spécifiques.
Industrie
Production de polymères : Le composé peut être utilisé comme monomère ou agent de réticulation dans la production de polymères spécialisés.
Revêtements : Ses propriétés uniques le rendent adapté à une utilisation dans des revêtements et des adhésifs haute performance.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Labeling: Its multiple functional groups allow for conjugation with proteins, aiding in various labeling and detection techniques.
Medicine
Imaging: Due to its triiodobenzene core, the compound can be used as a contrast agent in medical imaging techniques like X-ray and CT scans.
Drug Development: Its potential as an enzyme inhibitor makes it a candidate for drug development, particularly in targeting specific biochemical pathways.
Industry
Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of specialized polymers.
Coatings: Its unique properties make it suitable for use in high-performance coatings and adhesives.
Mécanisme D'action
Le composé exerce ses effets par divers mécanismes, selon son application :
Inhibition enzymatique : Il se lie au site actif des enzymes, empêchant la liaison du substrat et l’activité catalytique subséquente.
Imagerie : Le noyau de triiodobenzène améliore le contraste dans les techniques d’imagerie en absorbant les rayons X, ce qui donne des images plus nettes.
Comparaison Avec Des Composés Similaires
Composés similaires
Agents de contraste iodés : Des composés comme l’iohexol et l’iopamidole partagent le noyau de triiodobenzène et sont utilisés en imagerie médicale.
Inhibiteurs enzymatiques : Des composés comme la benzamidine et ses dérivés sont des inhibiteurs enzymatiques connus.
Unicité
Multiples groupes fonctionnels : La présence de multiples groupes hydroxyle et carboxamide offre une polyvalence dans les réactions chimiques et les applications.
Noyau de triiodobenzène : Cette structure de base est essentielle pour son utilisation en imagerie et comme ligand potentiel en catalyse.
Propriétés
Formule moléculaire |
C16H20I3N3O7 |
|---|---|
Poids moléculaire |
747.06 g/mol |
Nom IUPAC |
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H20I3N3O7/c1-6(26)14(27)22-13-11(18)8(15(28)20-2-3-23)10(17)9(12(13)19)16(29)21-7(4-24)5-25/h6-7,23-26H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,27) |
Clé InChI |
JFGLLCPCXNIKNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCCO)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)
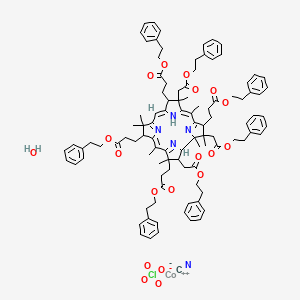


![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
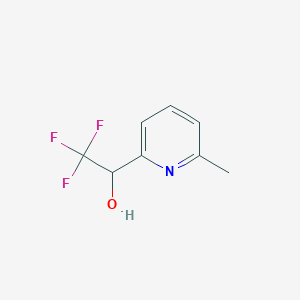
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)

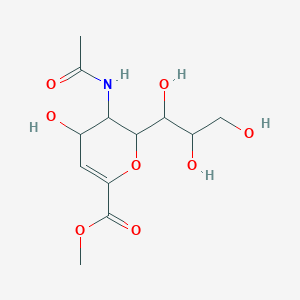


![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
